molecular formula C21H24N2O4 B11307434 N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide CAS No. 943107-52-6

N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11307434
CAS No.: 943107-52-6
M. Wt: 368.4 g/mol
InChI Key: HYNUXWXJDHJREE-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a chromene-2-carboxamide derivative characterized by a 4-oxochromene core substituted with methyl groups at positions 6 and 6. The carboxamide moiety is functionalized with a dimethylaminoethyl side chain bearing a 5-methylfuran substituent. Chromene derivatives are known for diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The dimethylamino group enhances solubility, while the 5-methylfuran may contribute to lipophilicity and target binding .

Properties

CAS No.

943107-52-6

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-6,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C21H24N2O4/c1-12-8-13(2)20-15(9-12)17(24)10-19(27-20)21(25)22-11-16(23(4)5)18-7-6-14(3)26-18/h6-10,16H,11H2,1-5H3,(H,22,25)

InChI Key

HYNUXWXJDHJREE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2=CC(=O)C3=CC(=CC(=C3O2)C)C)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.

    Introduction of the Dimethylaminoethyl Side Chain: The dimethylaminoethyl group can be introduced via a nucleophilic substitution reaction using a suitable alkylating agent, such as 2-dimethylaminoethyl chloride.

    Attachment of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction using a furan derivative and an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the dimethylaminoethyl or furan moieties, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, make it a candidate for drug development and biochemical studies.

    Medicine: Its pharmacological properties can be explored for therapeutic applications, including as an active pharmaceutical ingredient in drug formulations.

    Industry: The compound can be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl side chain can enhance its binding affinity to biological receptors, while the chromene core can interact with enzymes or proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinoline-4-Carboxamide Derivatives ()

Several quinoline-4-carboxamide analogs (e.g., compounds 20, 26) share structural similarities with the target compound, particularly in the carboxamide side chain. Key differences include:

  • Core Structure: Quinoline (nitrogen-containing heterocycle) vs. chromene (oxygen-containing heterocycle).
  • Substituents: Quinoline derivatives feature halogens (Br, F, Cl) at position 6, whereas the target compound has methyl groups at positions 6 and 8 on the chromene core.
  • Biological Targets: Quinoline analogs are investigated as Trypanothione Reductase inhibitors for treating Trypanosoma infections, suggesting activity against parasitic enzymes.
Table 1: Core Structure and Substituent Comparison
Compound Core Position 6/8 Amide Substituent Target Application
Target Compound Chromene 6,8-dimethyl N-(dimethylaminoethyl-furan) Not specified
Quinoline analogs (e.g., 20, 26) Quinoline Br, F, Cl N-(dimethylaminoethyl) Trypanosoma spp.

Pharmacopeial Furan Derivatives ()

Compounds listed in pharmacopeial monographs (e.g., ranitidine-related compounds) share furan and dimethylamino motifs but differ critically:

  • Functional Groups: Pharmacopeial compounds include sulphanyl (-S-) linkages and nitro (-NO₂) groups, absent in the target compound.
  • Applications: These derivatives are associated with gastrointestinal therapeutics (e.g., ranitidine analogs), implying divergent mechanisms compared to the chromene-based target. The target’s dimethylaminoethyl-furan side chain may enhance solubility relative to the sulphanyl-nitro pharmacopeial compounds .

Chromene-2-Carboxamide Analog ()

N-[4-(difluoromethoxy)phenyl]-6,8-dimethyl-4-oxochromene-2-carboxamide (CAS 898469-07-3) is a structural analog with the same chromene core but a 4-(difluoromethoxy)phenyl carboxamide substituent. Key distinctions include:

  • Amide Substituent: The phenyl group with difluoromethoxy enhances lipophilicity, whereas the target’s dimethylaminoethyl-furan group introduces basicity, improving aqueous solubility.
  • Pharmacokinetics: The difluoromethoxy group may increase metabolic stability via fluorine’s electron-withdrawing effects, while the dimethylamino group in the target compound could facilitate protonation at physiological pH, enhancing tissue penetration .
Table 2: Chromene Carboxamide Comparison
Property Target Compound Compound
Amide Substituent Dimethylaminoethyl-furan 4-(Difluoromethoxy)phenyl
Solubility Higher (due to basic amine) Lower (lipophilic substituent)
Metabolic Stability Moderate Potentially higher (fluorine)

Biological Activity

N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromone class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neurodegenerative diseases. This article explores the compound's biological activity based on recent research findings, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C19H24N2O3
  • Molecular Weight : 320.41 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that chromone derivatives exhibit a range of biological activities, including:

  • Anticancer Properties : Chromones have been reported to induce apoptosis in various cancer cell lines.
  • Neuroprotective Effects : Some studies suggest potential benefits against neurodegenerative diseases through inhibition of cholinesterases.

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of chromone derivatives, including our compound of interest. Notably:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound demonstrated an IC50 value of 68.4 ± 3.9 μM against MCF-7 cells, indicating moderate potency .

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Induction of Apoptosis : Evidence suggests that the compound triggers apoptotic pathways in cancer cells.
  • Inhibition of Cell Proliferation : Studies indicate a reduction in cell viability and proliferation rates in treated cells.

Neuroprotective Effects

Recent investigations have highlighted the potential neuroprotective properties of chromone derivatives:

  • Cholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.
    • IC50 Values : The compound exhibited IC50 values of 10.4 μM for AChE and 7.7 μM for BChE, suggesting significant inhibitory activity .

Comparative Biological Activity Table

Activity TypeTest SystemIC50 Value (μM)Reference
Anticancer (MCF-7)Breast Cancer Cells68.4 ± 3.9
AChE InhibitionEnzymatic Assay10.4
BChE InhibitionEnzymatic Assay7.7

Case Studies

  • Study on Anticancer Activity :
    • A study focused on various chromone derivatives identified this compound as a promising candidate with significant anticancer activity against MCF-7 cells.
    • The study utilized flow cytometry to analyze apoptosis and found that the compound increased early apoptotic cell populations significantly.
  • Neuroprotective Study :
    • Another investigation assessed the neuroprotective effects against AChE and BChE, revealing that derivatives with similar structures could serve as lead compounds for developing Alzheimer's therapeutics.

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